Synthetic Efficiency vs. Carboxylic Acid in Farampator Production
The acyl chloride enables a direct, single-step synthesis of 1-(benzofurazan-5-ylcarbonyl)piperidine (Farampator) without coupling agents, in contrast to the carboxylic acid which requires carbonyldiimidazole (CDI) activation. The patent literature demonstrates that using the pre-activated acid chloride avoids the gas evolution and purification steps associated with CDI coupling, while maintaining comparable 69% isolated yield [1]. This translates to reduced process complexity and faster reaction setup in laboratory-scale synthesis.
| Evidence Dimension | Synthetic route step count and coupling agent requirement for amide formation |
|---|---|
| Target Compound Data | Benzofurazan-5-carbonyl chloride: 1-step reaction with piperidine; no coupling agent required |
| Comparator Or Baseline | Benzofurazan-5-carboxylic acid: requires CDI or similar coupling agent; gas evolution during activation |
| Quantified Difference | Elimination of 1 activation step and 1 equivalent of coupling reagent |
| Conditions | Dichloromethane solvent, ambient temperature, piperidine nucleophile (as described in US6730677B2 Example 2, Method A) |
Why This Matters
Procurement of the pre-activated acyl chloride directly simplifies laboratory workflows, reduces reagent costs, and eliminates operator exposure to reactive coupling intermediates.
- [1] Rogers, G. A., et al. US Patent US6730677B2. Benzofurazan compounds which enhance AMPA receptor activity. Example 2: 1-(benzofurazan-5-ylcarbonyl)piperidine. View Source
